molecular formula C11H21N3O B11740773 (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740773
M. Wt: 211.30 g/mol
InChI Key: SAQITYCWPYJUBF-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethoxypropyl group and an ethyl-pyrazolylmethyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxypropyl group and an ethyl-pyrazolylmethyl group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

3-ethoxy-N-[(1-ethylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3O/c1-3-14-10-11(9-13-14)8-12-6-5-7-15-4-2/h9-10,12H,3-8H2,1-2H3

InChI Key

SAQITYCWPYJUBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCCOCC

Origin of Product

United States

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